

A comparative study on the endocrine-disrupting activity of various benzophenone analogues

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Benzophenone-9**

Cat. No.: **B1580434**

[Get Quote](#)

Unmasking Endocrine Disruptors: A Comparative Analysis of Benzophenone Analogues

For Immediate Release

A comprehensive review of scientific literature reveals significant endocrine-disrupting activity among various benzophenone (BP) analogues, a class of compounds widely used as UV filters in sunscreens and other personal care products. This guide provides a comparative analysis of their effects on estrogen, androgen, and thyroid signaling pathways, supported by experimental data from *in vitro* and *in vivo* studies. The findings underscore the varying potencies of different BP derivatives and highlight the structure-activity relationships that govern their hormonal activities.

Estrogenic and Anti-Androgenic Activities

Hydroxylated benzophenones have demonstrated notable estrogenic and anti-androgenic activities. Studies utilizing human estrogen and androgen receptor-mediated mammalian reporter gene assays have shown that the position and number of hydroxyl groups on the benzophenone backbone significantly influence these activities.

In both estrogenic and anti-androgenic assays, 2,4,4'-trihydroxybenzophenone and 2,2',4,4'-tetrahydroxybenzophenone exhibited the strongest activity, comparable to that of bisphenol A (BPA) and 1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene (DDE).[\[1\]](#)[\[2\]](#) Generally, benzophenones with hydroxyl groups at the 3 or 4-position display estrogenic activity.[\[1\]](#)[\[2\]](#) The addition of a hydroxyl group at the 2-position of a 4-hydroxylated benzophenone was found to enhance estrogenic activity.[\[1\]](#)[\[2\]](#) Conversely, benzophenone itself showed little to no estrogenic activity.[\[3\]](#)[\[4\]](#)

Regarding anti-androgenic effects, many benzophenone derivatives that exhibit estrogenic activity also show anti-androgenic properties.[\[1\]](#)[\[2\]](#) A hydroxyl group at the 2-position tends to enhance anti-androgenic activity.[\[1\]](#)[\[2\]](#) It is important to note that most of these compounds displayed weak or no androgen agonistic activities.[\[1\]](#)[\[2\]](#)

The structural requirements for these hormonal activities have been further elucidated. A 4-hydroxyl group on a phenyl ring is considered essential for high hormonal activities, with the presence of other hydroxyl groups markedly altering these potencies.[\[3\]](#)[\[4\]](#)

Thyroid-Disrupting Effects

Several benzophenone analogues have been shown to interfere with the thyroid hormone axis. In vitro studies using rat pituitary (GH3) and thyroid follicle (FRTL-5) cell lines revealed that benzophenone (BP), benzophenone-1 (BP-1), benzophenone-2 (BP-2), benzophenone-3 (BP-3), and benzophenone-8 (BP-8) can alter the expression of genes involved in thyroid hormone regulation and synthesis.[\[5\]](#)[\[6\]](#)[\[7\]](#) Specifically, all tested BPs except for BP-4 down-regulated the expression of thyroid-stimulating hormone beta (Tsh β), thyrotropin-releasing hormone receptor (Trhr), and thyroid hormone receptor beta (Tr β) genes in GH3 cells.[\[5\]](#)[\[6\]](#)[\[7\]](#) In FRTL-5 cells, some BPs up-regulated the sodium-iodide symporter (Nis) and thyroglobulin (Tg) genes while down-regulating the thyroid peroxidase (Tpo) gene.[\[5\]](#)[\[6\]](#)[\[7\]](#)

In vivo studies using zebrafish embryos exposed to BP-1, BP-3, and BP-8 showed significant decreases in whole-body thyroxine (T4) and triiodothyronine (T3) levels.[\[5\]](#)[\[6\]](#)[\[7\]](#) This was accompanied by an up-regulation of genes involved in thyroid hormone metabolism, suggesting that these benzophenones may alter thyroid hormone balance by affecting both central regulation and metabolism.[\[5\]](#)[\[6\]](#)[\[7\]](#) Furthermore, benzophenone-2 has been identified as a potent inhibitor of human recombinant thyroid peroxidase (TPO) in vitro.[\[8\]](#)

Quantitative Comparison of Endocrine-Disrupting Activities

The following tables summarize the relative potencies of various benzophenone analogues from different studies.

Table 1: Estrogenic Activity of Benzophenone Analogues

Compound	Relative Potency (Compared to 17 β -estradiol)	Assay System	Reference
2,4,4'-trihydroxybenzopheno ne	High	MCF-7 cell proliferation assay	[3][4]
2,2',4,4'-tetrahydroxybenzopheno ne	High	hER α mediated mammalian reporter gene assay	[1][2]
4-hydroxybenzopheno ne	Moderate	MCF-7 cell proliferation assay	[3][4]
2,4-dihydroxybenzopheno ne	Moderate	MCF-7 cell proliferation assay	[3][4]
Benzophenone	Very Low / Inactive	MCF-7 cell proliferation assay	[3][4]

Table 2: Anti-Androgenic Activity of Benzophenone Analogues

Compound	Relative Potency (Compared to Flutamide)	Assay System	Reference
2,4,4'-trihydroxybenzopheno	High	hAR mediated mammalian reporter gene assay	[1][2]
2,2',4,4'-tetrahydroxybenzopheno	High	hAR mediated mammalian reporter gene assay	[1][2]
2,2'-dihydroxybenzopheno	Moderate	NIH3T3 cell line with androgen-responsive reporter	[3][4]
3-hydroxybenzophenone	Moderate	NIH3T3 cell line with androgen-responsive reporter	[3][4]
Benzophenone	Low	NIH3T3 cell line with androgen-responsive reporter	[3][4]

Experimental Protocols

Reporter Gene Assay for Estrogenic/Anti-Androgenic Activity

This in vitro assay is used to determine if a chemical can bind to and activate the estrogen receptor (ER) or androgen receptor (AR).

- Cell Culture and Transfection: Chinese hamster ovary (CHO) cells or human breast cancer cells (MCF-7) are cultured in appropriate media. The cells are then transfected with two plasmids: one containing the gene for the human ER α or AR, and another containing a reporter gene (e.g., luciferase) linked to a hormone response element.
- Chemical Exposure: The transfected cells are exposed to various concentrations of the test benzophenone analogue for a specified period (e.g., 24 hours). A known estrogen (17 β -

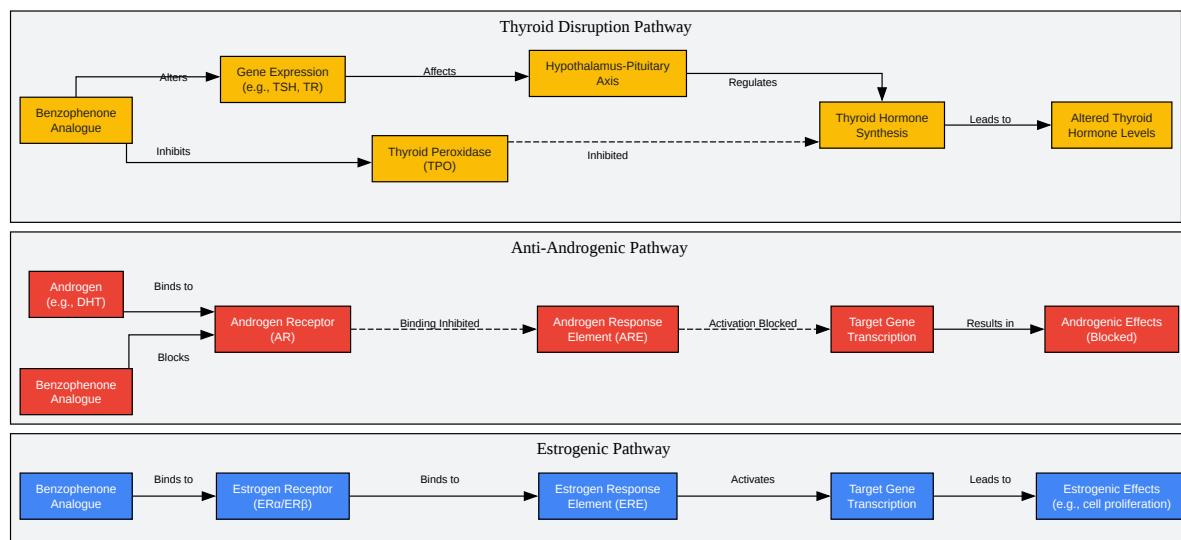
estradiol) or androgen (dihydrotestosterone, DHT) is used as a positive control. For anti-androgenic activity, cells are co-exposed to DHT and the test compound.

- Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer.
- Data Analysis: The luciferase activity is normalized to a control (vehicle-treated cells). The results are expressed as a fold induction compared to the control or as a percentage of the activity of the positive control.

Uterotrophic Assay for Estrogenic Activity

This *in vivo* assay assesses the estrogenic activity of a substance by measuring the increase in uterine weight in immature or ovariectomized female rats.

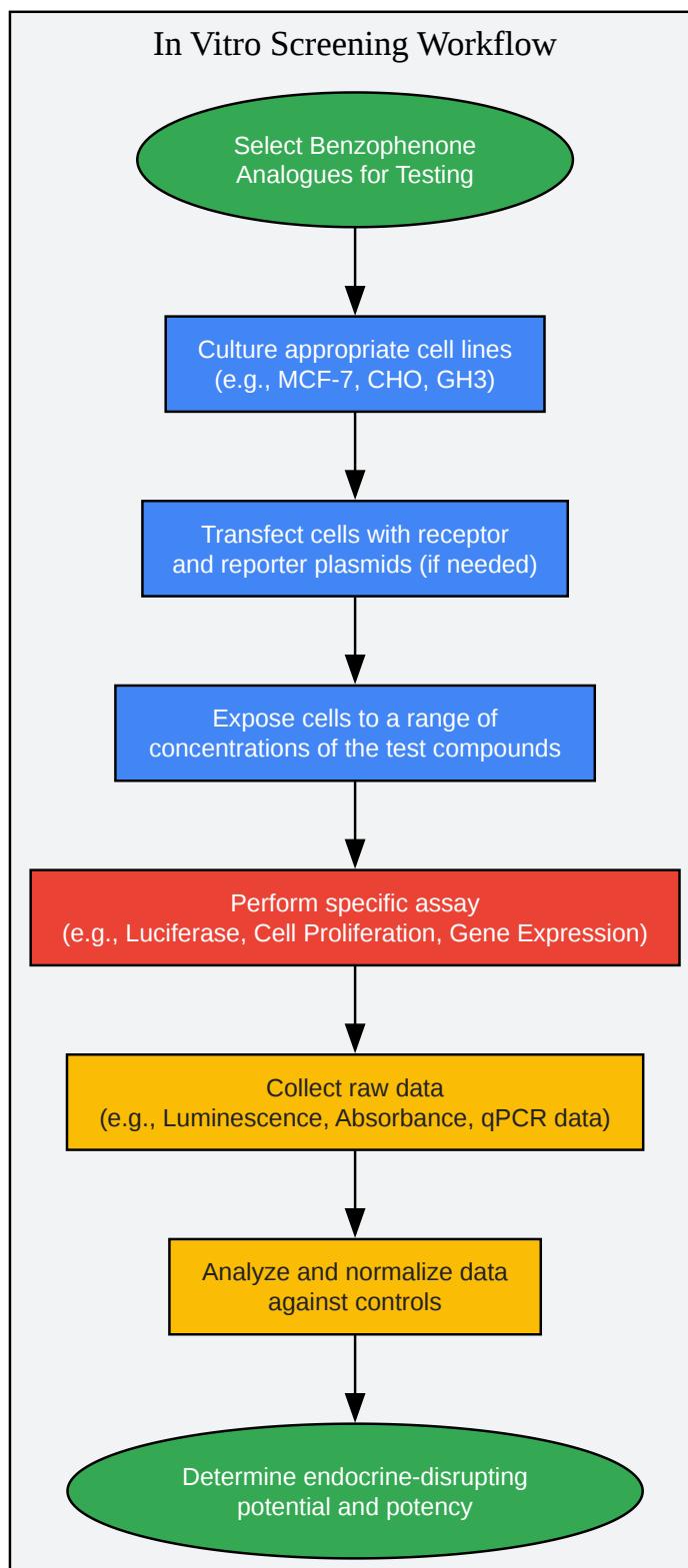
- Animal Preparation: Immature or surgically ovariectomized female rats are used for the assay. Ovariectomy removes the endogenous source of estrogens.
- Dosing: The animals are treated with the test benzophenone analogue, a positive control (e.g., ethinyl estradiol), or a vehicle control for a consecutive number of days (e.g., 3 days) via oral gavage or subcutaneous injection.
- Uterine Weight Measurement: On the day after the last dose, the animals are euthanized, and their uteri are carefully dissected and weighed (wet and blotted weight).
- Data Analysis: The uterine weights of the treated groups are compared to the vehicle control group. A statistically significant increase in uterine weight indicates estrogenic activity.


Hershberger Assay for Androgenic/Anti-Androgenic Activity

This *in vivo* assay evaluates the androgenic or anti-androgenic properties of a chemical by measuring the weights of five androgen-dependent tissues in castrated male rats.

- Animal Preparation: Peripubertal male rats are castrated to remove the endogenous source of androgens.

- Dosing: After a post-castration recovery period, the animals are treated with the test benzophenone analogue, a reference androgen (e.g., testosterone propionate), or a vehicle control for 10 consecutive days. For anti-androgenicity testing, animals are co-treated with testosterone propionate and the test compound.
- Tissue Weight Measurement: On the day after the last dose, the animals are euthanized, and the following five tissues are dissected and weighed: ventral prostate, seminal vesicles (with coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and glans penis.
- Data Analysis: The weights of the androgen-dependent tissues in the treated groups are compared to the control groups. A significant increase in tissue weights indicates androgenic activity, while a significant decrease in testosterone-induced tissue growth indicates anti-androgenic activity.


Visualizing the Mechanisms Endocrine Disruption Signaling Pathways

[Click to download full resolution via product page](#)

Caption: Signaling pathways illustrating the mechanisms of endocrine disruption by benzophenone analogues.

General Experimental Workflow for In Vitro Endocrine Activity Screening

[Click to download full resolution via product page](#)

Caption: A generalized workflow for in vitro screening of the endocrine-disrupting activity of chemical compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Estrogenic and Anti-Androgenic Activities of Benzophenones in Human Estrogen and Androgen Receptor Mediated Mammalian Reporter Gene Assays [jstage.jst.go.jp]
- 3. Estrogenic and antiandrogenic activities of 17 benzophenone derivatives used as UV stabilizers and sunscreens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Estrogenic and antiandrogenic activities of 17 benzophenone derivatives used as UV stabilizers and sunscreens (Journal Article) | ETDEWEB [osti.gov]
- 5. Thyroid Hormone-Disrupting Potentials of Major Benzophenones in Two Cell Lines (GH3 and FRTL-5) and Embryo-Larval Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thyroid Hormone-Disrupting Potentials of Major Benzophenones in Two Cell Lines (GH3 and FRTL-5) and Embryo-Larval Zebrafish. | Semantic Scholar [semanticscholar.org]
- 8. The ultraviolet filter benzophenone 2 interferes with the thyroid hormone axis in rats and is a potent in vitro inhibitor of human recombinant thyroid peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A comparative study on the endocrine-disrupting activity of various benzophenone analogues]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1580434#a-comparative-study-on-the-endocrine-disrupting-activity-of-various-benzophenone-analogues>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com